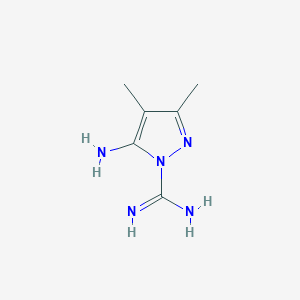
5-Amino-3,4-dimethyl-1H-pyrazole-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-1-carboximidamide, 5-amino-3,4-dimethyl- is a heterocyclic compound that features a pyrazole ring with amino and carboximidamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-1-carboximidamide, 5-amino-3,4-dimethyl- can be synthesized through several methods. One common approach involves the reaction of pyrazole with cyanamide, followed by crystallization from the reaction mixture . Another method includes the cyclization of aminoguanidine carbonate with 1,1,3,3-tetramethoxypropane .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and straightforward reaction conditions. The simplicity of the synthetic procedure and the ease of isolation make it a cost-effective reagent for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-1-carboximidamide, 5-amino-3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and carboximidamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1H-Pyrazole-1-carboximidamide, 5-amino-3,4-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1-carboximidamide, 5-amino-3,4-dimethyl- involves its interaction with molecular targets through its functional groups. The amino and carboximidamide groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways . The compound’s ability to act as a guanylation agent is particularly important in its mechanism of action .
Comparison with Similar Compounds
1H-Pyrazole-1-carboxamidine: Another pyrazole derivative with similar structural features and applications.
3,5-Dimethyl-1-guanylpyrazole nitrate: Used in similar synthetic applications and has comparable properties.
S-Methylisothiouronium sulfate: A guanylation agent with different structural characteristics but similar uses.
Uniqueness: 1H-Pyrazole-1-carboximidamide, 5-amino-3,4-dimethyl- stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique reactivity and stability. Its ability to form stable salts with various inorganic acids further enhances its versatility in organic synthesis .
Properties
Molecular Formula |
C6H11N5 |
|---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
5-amino-3,4-dimethylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C6H11N5/c1-3-4(2)10-11(5(3)7)6(8)9/h7H2,1-2H3,(H3,8,9) |
InChI Key |
FPQYOXWBTVOXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C(=N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















